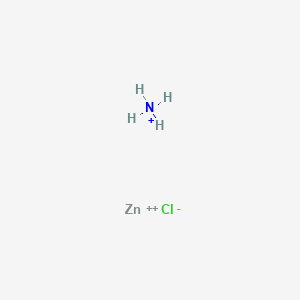
Azanium;ZINC;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanium;ZINC;chloride, commonly known as zinc chloride, is an inorganic chemical compound composed of zinc and chlorine. It is represented by the chemical formula ZnCl₂. Zinc chloride is a white, crystalline solid that is highly soluble in water. It is hygroscopic, meaning it can absorb moisture from the environment. This compound is used in various industrial applications, including textile processing, metallurgical fluxes, and chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Zinc chloride can be prepared through several synthetic routes:
Direct Reaction: Zinc metal reacts with hydrochloric acid to produce zinc chloride and hydrogen gas[ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2 ]
Reaction with Zinc Sulfide: Hydrochloric acid reacts with zinc sulfide to form zinc chloride and hydrogen sulfide[ \text{ZnS} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, zinc chloride is often produced by evaporating the aqueous solution formed in various reactions. The anhydrous form can be obtained by heating the hydrated form to remove water .
化学反応の分析
Types of Reactions
Zinc chloride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc chloride can participate in redox reactions, where it acts as a source of zinc ions.
Substitution Reactions: Zinc chloride can react with other compounds to form new products through substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc chloride can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: Zinc chloride reacts with sodium hydroxide to form zinc hydroxide and sodium chloride[ \text{ZnCl}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaCl} ]
Major Products Formed
Zinc Hydroxide: Formed in substitution reactions with bases.
Zinc Oxide: Formed upon heating zinc hydroxide.
科学的研究の応用
Fertilizer Formulation
Overview
Zinc diammine chloride (ZDC) serves as an effective source of zinc and nitrogen in fertilizer formulations. It is particularly beneficial due to its high zinc content (up to 38.4%) and the absence of contaminants such as iron or heavy metals, which are often present in other zinc sources .
Case Study
In a study focused on enhancing soil nutrient profiles, ZDC was incorporated into dry fertilizers. The granulated form allowed for easier handling and application compared to traditional aqueous solutions. The addition of ZDC not only provided essential zinc but also contributed nitrogen, improving plant growth outcomes in controlled trials .
Data Table: Nutrient Composition of Fertilizers with ZDC
| Fertilizer Type | Zinc Content (%) | Nitrogen Content (%) | Contaminants |
|---|---|---|---|
| Traditional Zinc Source | 20 | 0 | Iron, Lead |
| Zinc Diammine Chloride | 38.4 | Variable | None |
Galvanizing Preflux Adjuster
Overview
ZDC is utilized as a galvanizing preflux adjuster in metal processing industries. It helps maintain the correct pH level while ensuring an optimal zinc/ammonia ratio during galvanization processes, which is crucial for producing high-quality galvanized products .
Case Study
A manufacturing facility implemented ZDC in their galvanizing process. By adjusting the pH using ZDC instead of traditional methods, they observed a reduction in contaminants and improved efficiency in zinc coating applications. This adjustment led to enhanced product quality and reduced waste .
Recovery of Zinc and Ammonia Values
Overview
Zinc diammine chloride plays a significant role in recovering zinc and ammonia from aqueous solutions, particularly those arising from industrial processes involving organochlorine compounds. The process involves precipitating ZDC from solutions containing zinc chloride and ammonium chloride .
Case Study
In a chemical plant processing organochlorine compounds, researchers developed a method to recover zinc and ammonia using ZDC. By controlling the pH between 5.5 and 8.5 and introducing ammonium chloride, they successfully precipitated high-purity ZDC, which was then converted back into anhydrous zinc chloride for reuse in production cycles .
Structural Characterization Studies
Overview
Research on the structural properties of zinc diammine chloride has provided insights into its behavior in various solvent systems, including aqueous solutions and ionic liquids. These studies help understand the coordination chemistry of zinc ions in different environments .
Case Study
A structural characterization study using X-ray absorption spectroscopy revealed that the coordination numbers and distances of zinc species vary significantly with chloride/zinc ratios in solution. This information is crucial for optimizing conditions for applications involving ZDC in both academic research and industrial settings .
Organic Synthesis Applications
Overview
Zinc diammine chloride is utilized as a reducing agent in organic synthesis, particularly for reactions requiring mild conditions or specific selectivity. Its role in facilitating reactions without introducing unwanted side products makes it valuable in synthetic chemistry.
作用機序
Zinc chloride exerts its effects through several mechanisms:
Catalytic Role: Zinc ions act as cofactors in many enzymatic reactions, facilitating catalytic processes.
Structural Role: Zinc ions help stabilize the structure of proteins and other biomolecules.
Regulatory Role: Zinc ions regulate various cellular processes, including gene expression and immune responses.
類似化合物との比較
Similar Compounds
- Zinc Fluoride (ZnF₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Uniqueness
Zinc chloride is unique due to its high solubility in water and its hygroscopic nature. Unlike zinc fluoride, bromide, and iodide, zinc chloride is more commonly used in industrial applications due to its availability and reactivity .
特性
CAS番号 |
52628-25-8 |
|---|---|
分子式 |
ClH4NZn+ |
分子量 |
118.9 g/mol |
IUPAC名 |
azanium;zinc;chloride |
InChI |
InChI=1S/Cl.H3N.Zn/h;1H3;/p+1 |
InChIキー |
PTENJNIBULCQNG-UHFFFAOYSA-O |
SMILES |
[NH4+].[Cl-].[Zn+2] |
正規SMILES |
[NH4+].[Cl].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















